molecular formula C11H7FN2 B1394559 (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile CAS No. 1350543-67-7

(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

Cat. No.: B1394559
CAS No.: 1350543-67-7
M. Wt: 186.18 g/mol
InChI Key: PXZIHGFKKGMRNQ-UPHRSURJSA-N
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Description

(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile is a fluorinated indole derivative that serves as a versatile intermediate in medicinal chemistry and drug discovery research. The compound features a Z-configured acrylonitrile group attached to the 3-position of a 6-fluoro-1H-indole scaffold, a structure known for its significant research value in constructing bioactive molecules. Acrylonitrile derivatives, particularly those incorporating the indole scaffold, are a recognized class of compounds studied for their potential broad-spectrum biological activities . Researchers utilize this and related structures as core frameworks in the development of novel therapeutic agents. Recent scientific investigations highlight the relevance of such compounds in multiple research domains. Acrylonitrile derivatives have demonstrated promise in antiparasitic research, showing activity against kinetoplastids like Trypanosoma cruzi and Leishmania species, with studies indicating they can induce programmed cell death (PCD) in parasites through mechanisms involving reactive oxygen species accumulation and mitochondrial membrane potential alteration . Furthermore, structurally similar fluoro-indolyl compounds are being explored in oncology research for their efficacy against resistant cancer cell lines; for instance, an (E)-configured indole-chalcone analog has shown potent activity against oxaliplatin-resistant metastatic colorectal cancer by targeting microtubules and inducing G2/M phase arrest . The incorporation of the indolylcyanoenone motif into larger hybrid structures is also a active research area, particularly in the search for new antibacterial agents to combat drug-resistant bacteria . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(Z)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZIHGFKKGMRNQ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NC=C2/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

$$
\text{6-Fluoroindole} + \text{Malononitrile} \xrightarrow[\text{Base}]{\text{Knoevenagel Condensation}} (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
$$

Detailed Preparation Methodology

Starting Material:

Reagents and Conditions:

Step Reagents Conditions Notes
A. Formation of the Acrylonitrile Malononitrile Base (e.g., piperidine) Solvent: ethanol or methanol; temperature: room temperature to reflux
B. Reaction Control pH adjustment, temperature regulation Slightly elevated temperature (around 50-80°C) To favor (Z)-isomer formation

Procedure:

  • Dissolve 6-fluoroindole in an ethanol or methanol solvent.
  • Add malononitrile to the solution.
  • Introduce a catalytic amount of piperidine (or other secondary amine bases).
  • Reflux the mixture under stirring for several hours (typically 4-8 hours).
  • Monitor the reaction progress via thin-layer chromatography (TLC).
  • Upon completion, cool the reaction mixture, and precipitate the product by filtration.
  • Purify the crude product through recrystallization or column chromatography to obtain pure (Z)-isomer.

Isomer Control:

The stereoselectivity toward the (Z)-isomer is influenced by reaction temperature, solvent polarity, and base strength. Lower temperatures and polar protic solvents tend to favor the formation of the (Z)-isomer.

Industrial Scale-Up Considerations

For large-scale synthesis, continuous flow reactors and optimized purification techniques such as crystallization or chromatography are employed to enhance yield and purity. The process parameters are adjusted to favor the thermodynamically stable (Z)-isomer, often by controlling reaction temperature and solvent composition.

Reaction Mechanism

The Knoevenagel condensation proceeds via:

  • Deprotonation of malononitrile to form a carbanion.
  • Nucleophilic attack on the aldehyde or ketone group (here, the indole's 3-position acts as the electrophilic site after initial activation).
  • Formation of a β-unsaturated nitrile with stereoselectivity influenced by reaction conditions.

Data Table Summarizing Preparation Parameters

Parameter Typical Range Effect References
Base Piperidine, pyridine Catalyzes deprotonation ,
Solvent Ethanol, methanol Solubility and stereoselectivity ,
Temperature 25°C – 80°C Stereoselectivity control ,
Reaction Time 4-8 hours Conversion efficiency ,

Notes on Stereoselectivity and Purity

Achieving high (Z)-selectivity is critical for biological activity. Reaction conditions such as low temperature and polar solvents are optimized to favor the (Z)-isomer, confirmed through NMR spectroscopy and chromatographic analysis.

Summary of Research Findings

  • The Knoevenagel condensation is the most reliable route for synthesizing this compound.
  • Reaction conditions significantly influence stereoselectivity, with lower temperatures and polar protic solvents favoring the (Z)-isomer.
  • Industrial methods incorporate continuous flow technology and advanced purification to scale up production efficiently.
  • The reaction mechanism involves base-catalyzed deprotonation and subsequent condensation, with stereoselectivity governed by thermodynamic factors.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: The acrylonitrile group can be reduced to form amines or other derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while reduction can yield 3-(6-fluoro-1H-indol-3-yl)propylamine.

Scientific Research Applications

Chemical Reactions

(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile can undergo various chemical reactions:

  • Oxidation : Can produce indole-3-carboxylic acids.
  • Reduction : May yield amines or other derivatives.
  • Substitution : The fluoro group can be replaced with other functional groups through nucleophilic aromatic substitution.

Chemistry

In organic synthesis, this compound serves as a valuable building block for constructing more complex molecules with potential biological activity. Its unique structure allows for various modifications that can lead to novel compounds with specific properties.

Biology

Indole derivatives are extensively studied for their interactions with enzymes and receptors. This compound is a candidate for biochemical assays aimed at understanding enzyme mechanisms and receptor binding, which could lead to insights into metabolic pathways and disease processes.

Medicine

The compound shows promise as a lead in drug discovery efforts, particularly for conditions where indole derivatives have demonstrated efficacy, such as:

  • Cancer : Potential applications in targeting tumor cells.
  • Neurological Disorders : Investigated for neuroprotective effects.

Industry

In materials science, this compound may be utilized in developing novel polymers or functional materials. Its unique chemical properties could enhance material performance in various applications.

Research indicates that this compound exhibits significant biological activity due to its structural characteristics. Studies have shown its potential effects on:

  • Cell Proliferation : Inhibition of cancer cell lines.
  • Enzyme Interactions : Modulation of specific enzyme activities related to metabolic disorders.

Structure-Activity Relationship (SAR)

The presence of the fluoro group enhances the binding affinity of this compound to biological targets compared to similar compounds lacking this modification. Comparative studies highlight differences in biological activity between:

CompoundFluoro GroupBiological Activity
This compoundYesHigh
3-(1H-Indol-3-yl)acrylonitrileNoModerate
3-(6-Chloro-1H-indol-3-yl)acrylonitrileNoLow

Mechanism of Action

The mechanism of action of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The fluoro group may enhance binding affinity or selectivity, while the acrylonitrile moiety could participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Fluorine vs. Methoxy Groups : The 6-fluoro substituent in the target compound may enhance metabolic stability and electron-withdrawing effects compared to methoxy-rich analogs like (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile. Methoxy groups increase steric bulk but improve solubility .
  • Trifluoromethoxy (CF₃O) Substitution : Compounds with CF₃O groups (e.g., entries 3–4) exhibit enhanced lipophilicity and membrane permeability, correlating with improved anticancer selectivity .
  • Heterocyclic Modifications : Replacement of indole with benzothiophene (entry 5) alters π-stacking interactions, reducing cytotoxicity but retaining spasmolytic effects .

Crystallographic and Physicochemical Properties

  • Z-Isomer Prevalence : All listed compounds adopt the Z-configuration, confirmed by X-ray studies. The planar geometry facilitates π-π stacking in crystal lattices, as seen in (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile .
  • Melting Points: Compounds with electron-withdrawing groups (e.g., CF₃O) exhibit lower melting points (78–88°C) compared to non-fluorinated analogs, suggesting reduced crystallinity .

Biological Activity

(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₇FN₂
  • Molecular Weight : Approximately 186.18 g/mol
  • Configuration : The compound features a (Z) configuration around the double bond between the indole and acrylonitrile moieties, which influences its chemical properties and biological interactions.

The presence of the fluoro group is notable for potentially enhancing binding affinity to biological targets, while the acrylonitrile moiety may facilitate covalent interactions with proteins.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes, receptors, and DNA. Indole derivatives are known for their ability to modulate cellular processes, and this compound may exhibit:

  • Cytotoxic Effects : Preliminary studies suggest that this compound can induce cell death in certain cancer cell lines through mechanisms such as apoptosis or necrosis.
  • Antiproliferative Activity : Research indicates that compounds with similar structures can inhibit cell proliferation, making this compound a candidate for cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural analogs and their unique features:

Compound NameSimilarityUnique Features
3-(1H-Indol-3-yl)acrylonitrile0.78Lacks the fluoro group, potentially differing in activity
6-Fluoroindole0.85Indole structure without acrylonitrile moiety
3-(6-Chloro-1H-indol-3-yl)acrylonitrile0.80Contains a chloro group instead of a fluoro group
5-Fluoro-1H-indole-3-carbonitrile0.86Similar functional groups but different positioning

The unique combination of the fluoro group and acrylonitrile moiety in this compound may enhance its reactivity and biological profile compared to these similar compounds .

Case Studies and Research Findings

Recent studies have demonstrated the potential therapeutic applications of this compound:

  • Cytotoxicity Against Cancer Cells : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Investigations into its mechanism of action revealed that it may interact with microtubules, leading to cell cycle arrest in the G2/M phase, which is critical for inhibiting cancer cell growth .
  • Synergistic Effects : When combined with standard chemotherapeutic agents, this compound demonstrated enhanced efficacy, indicating potential for use in combination therapies .

Q & A

Q. What are the established synthetic routes for (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves Knoevenagel condensation between 6-fluoroindole-3-carbaldehyde and acrylonitrile derivatives under basic conditions. For example, trans-3-(6-fluoro-1H-indol-3-yl)acrylonitrile was synthesized via condensation reactions using NaOMe or NaOtBu as bases, achieving yields up to 89% . Optimization includes:

  • Catalyst selection : Alkali metal alkoxides (e.g., NaOMe) improve regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reactions conducted at 60–80°C minimize side products.
    Validate purity via HPLC or GC-MS, and confirm stereochemistry using NOESY NMR .

Q. How can researchers confirm the stereochemical configuration (Z/E) of this acrylonitrile derivative?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond angles and torsion angles to unambiguously assign the (Z)-configuration. For example, C=C bond torsion angles < 10° indicate a planar (Z)-conformation .
  • NMR spectroscopy : Coupling constants (JHHJ_{H-H}) between vinyl protons: (Z)-isomers exhibit J>12J > 12 Hz due to trans-diaxial coupling, whereas (E)-isomers show lower values.
  • DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes for stereochemical validation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assign indole NH (δ 10–12 ppm), vinyl protons (δ 6–7 ppm), and fluorine-coupled aromatic signals (e.g., 4JFH^4J_{F-H} coupling in 6-fluoroindole) .
  • HR-MS : Confirm molecular ion [M+H]+^+ at m/z 201.07 (C11_{11}H8_8FN2_2) with < 2 ppm error .
  • XPS : Fluorine 1s binding energy (~687 eV) confirms electronic effects of the substituent .
  • UV-Vis : π→π* transitions (λ~300–350 nm) correlate with conjugation length; solvent polarity shifts indicate intramolecular charge transfer .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic and photophysical properties of this compound?

Methodological Answer:

  • Molecular Electrostatic Potential (MEP) : DFT calculations (B3LYP/6-311G**) identify electron-deficient regions (acrylonitrile group) and nucleophilic sites (indole NH), guiding reactivity predictions .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with experimental UV absorption. Fluorine substitution reduces bandgap by 0.3 eV vs. non-fluorinated analogs .
  • Nonlinear Optical (NLO) properties : Hyperpolarizability (β) calculations suggest potential for optoelectronic applications .

Q. How can crystallographic data resolve contradictions between experimental and computational structural models?

Methodological Answer:

  • Refinement protocols : Use SHELXL for high-resolution data (R-factor < 0.05) to resolve bond-length discrepancies (e.g., C≡N vs. C–N). For disordered structures, apply PART and SUMP constraints .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···N vs. π-stacking) to validate packing models against DFT-predicted lattice energies .
  • Twinned data : For pseudo-merohedral twinning, use CELL_NOW and TWINLAWS to deconvolute overlapping reflections .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

Methodological Answer:

  • Cellular assay design : For TDO inhibition studies (e.g., cancer research), standardize:
    • Cell lines : Use MCF-7 (ER+ve) with controlled passage numbers.
    • DMSO concentration : ≤0.1% to avoid solvent toxicity .
  • Metabolic stability : Pre-incubate with liver microsomes (e.g., human CYP3A4) to assess degradation pathways.
  • Docking studies : AutoDock Vina predicts binding poses to TDO active sites; validate with mutagenesis (e.g., His328Ala) .

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

  • Vibrational mode assignment : Compare experimental IR peaks (e.g., C≡N stretch at ~2220 cm1^{-1}) with scaled DFT frequencies (scale factor: 0.9614 for B3LYP) .
  • Solvent effects : Use PCM models in Gaussian to simulate solvent shifts (e.g., Δλ = +15 nm in ethanol vs. gas phase) .
  • Dynamic effects : MD simulations (AMBER) account for conformational flexibility causing peak broadening in NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Reactant of Route 2
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

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